molecular formula C21H26ClN3OS2 B2924884 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(p-tolylthio)propanamide hydrochloride CAS No. 1217062-91-3

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(p-tolylthio)propanamide hydrochloride

Cat. No. B2924884
CAS RN: 1217062-91-3
M. Wt: 436.03
InChI Key: YBEUTFGAVOYABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(p-tolylthio)propanamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3OS2 and its molecular weight is 436.03. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Libraries

The compound has been utilized in generating structurally diverse libraries through alkylation and ring closure reactions, showcasing its versatility in synthesizing a wide range of compounds. These reactions have led to the production of dithiocarbamates, thioethers, and various monocyclic NH-azoles, among others, highlighting its utility in chemical synthesis and drug development (Roman, 2013).

Corrosion Inhibition

Benzothiazole derivatives, closely related to the compound , have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These studies indicate the compound's potential in applications requiring corrosion protection, offering a chemical means to safeguard metals in industrial processes (Hu et al., 2016).

Synthesis of β-Substituted-α,β-Unsaturated Amides

Research has also explored its use in the synthesis of β-substituted-α,β-unsaturated amides, which are valuable in the development of pharmaceuticals and agrochemicals. This application underlines the compound's role in the synthesis of complex organic molecules with potential bioactivity (Katritzky et al., 1993).

Antimicrobial and Anti-inflammatory Agents

The compound has been a key intermediate in the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These derivatives have been evaluated for their antimicrobial and anti-inflammatory activities, suggesting potential applications in medical treatment and pharmaceutical development (Kendre et al., 2015).

Cytotoxic Evaluation

Another significant application includes its use in the synthesis of thiourea and N-bis-benzothiazole derivatives, which have been evaluated for their cytotoxic activities against various cell lines. This research demonstrates the compound's potential in developing new anticancer agents, contributing to the ongoing search for more effective cancer treatments (Kumbhare et al., 2012).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)sulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS2.ClH/c1-16-8-10-17(11-9-16)26-15-12-20(25)24(14-13-23(2)3)21-22-18-6-4-5-7-19(18)27-21;/h4-11H,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEUTFGAVOYABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(p-tolylthio)propanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

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